![molecular formula C10H22ClNO2 B1487834 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride CAS No. 1220037-13-7](/img/structure/B1487834.png)

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

Overview

Description

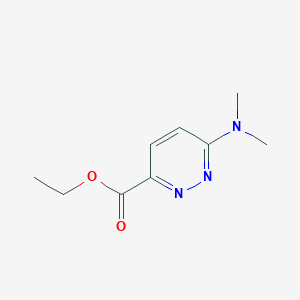

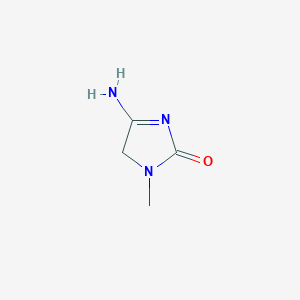

“3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride” is a chemical compound that belongs to the class of piperidines. It has an empirical formula of C9H20ClNO2 and a molecular weight of 209.71 .

Molecular Structure Analysis

The SMILES string of this compound is COCCCOC1CCCNC1.Cl . This indicates that the compound contains a piperidine ring with a methoxypropoxy methyl group attached to it.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

Metabolic Activity in Obesity :

- Massicot, Steiner, and Godfroid (1985) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride can reduce food intake and weight gain in obese rats. This compound increases free fatty acid concentration in these rats when administered chronically (Massicot et al., 1985).

Pharmacological Activities of Piperidone Derivatives :

- Rameshkumar et al. (2003) synthesized and evaluated the biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. These derivatives exhibited varied biological activities, including analgesic, local anesthetic, and antifungal properties (Rameshkumar et al., 2003).

Synthesis and Evaluation of PET Tracers :

- Matarrese et al. (2000) discussed the synthesis and in vivo evaluation of a radioligand for the assessment of Dopamine D4 receptors with positron emission tomography (PET). The study involved a compound related to 3-Methoxy-naphthalen-2-yl-(1-benzyl-piperidin)-4-yl-acetate (Matarrese et al., 2000).

Analgesic Activity of Piperidine Analogs :

- Lalinde et al. (1990) synthesized a series of 3-methyl-4-(N-phenyl amido)piperidines with potent analgesic activity. These compounds, particularly cis-42, showed significant potency compared to morphine and fentanyl (Lalinde et al., 1990).

Serotonin Reuptake Inhibition :

- Germann, Ma, Han, and Tikhomirova (2013) highlighted Paroxetine hydrochloride, a derivative of phenylpiperidine, as a selective serotonin reuptake inhibitor used in treating various anxiety and stress disorders (Germann et al., 2013).

Effect on Feeding Behavior :

- Massicot, Thuillier, and Godfroid (1984) reported the effect of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior. This compound demonstrated an impact on the satiety center, reducing obesity in mice (Massicot et al., 1984).

Synthesis and Biological Properties of Piperidine Derivatives :

- Reddy et al. (2013) created a new molecular design incorporating spiro-piperidine units in synthetic bacteriochlorins, revealing the potential for further development in near-infrared absorbers (Reddy et al., 2013).

Anticholinergic Activity of Piperidine Derivatives :

- Long and Keasling (1954) compared 14 3-hydroxy piperidine analogs to atropine for anticholinergic activity, finding two analogs with similar activity levels (Long & Keasling, 1954).

properties

IUPAC Name |

3-(3-methoxypropoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-12-6-3-7-13-9-10-4-2-5-11-8-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMICMLMFLGLSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)